Nopol

Catalytic amination Pharmaceutical intermediates Terpenoid functionalization

Researchers requiring a bicyclic pinane scaffold for high-selectivity amination or tunable epoxy thermosets often face supply inconsistency and isomer variability. Nopol (CAS 128-50-7), ≥98% (isomer mixture), resolves these challenges: • Enables cleaner amination product profiles vs. myrtenol (10× slower rate, superior selectivity). • Yields epoxy monomers with accelerated cationic photopolymerization rates & Tg tunable from 12 °C to 66 °C. Standardized bulk packaging; ambient shipping; in stock for immediate dispatch.

Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
CAS No. 128-50-7
Cat. No. B1679846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNopol
CAS128-50-7
SynonymsNopol
Molecular FormulaC11H18O
Molecular Weight166.26 g/mol
Structural Identifiers
SMILESCC1(C2CC=C(C1C2)CCO)C
InChIInChI=1S/C11H18O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h3,9-10,12H,4-7H2,1-2H3
InChIKeyROKSAUSPJGWCSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble in water;  soluble in organic solvents and oils
Miscible at room temperature (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nopol Sourcing Profile for Fragrance, Polymer, and Bioactive Uses


Nopol (CAS 128-50-7, molecular formula C₁₁H₁₈O, molecular weight 166.26) is a semi-synthetic bicyclic monoterpenoid alcohol, commercially produced via the Prins condensation of β-pinene with paraformaldehyde [1]. Structurally distinct from acyclic and monocyclic terpenoids, nopol features a rigid 6,6-dimethylbicyclo[3.1.1]hept-2-ene core bearing a primary alcohol group in an unconjugated orientation relative to the endocyclic double bond [2]. This bicyclic pinane framework differentiates nopol from commonly interchangeable fragrance alcohols such as citronellol, linalool, and α-terpineol, and establishes it as the closest structural and functional analog to myrtenol, its C₁₀ bicyclic counterpart [3].

Nopol Substitution Risks: Selectivity, Bioactivity, and Reactivity


Substituting nopol with myrtenol, α-terpineol, citronellol, or linalool in synthetic, materials, or bioactive applications introduces quantifiable performance divergences traceable to its unique structural features. Nopol's unconjugated primary –OH group and highly strained bicyclic core confer a distinctive kinetic profile—slower reaction rates yet higher product selectivity in amination chemistry [1]—that cannot be replicated by acyclic or monocyclic alternatives. Its rigid norbornane-like framework imparts accelerated cationic photopolymerization rates relative to model epoxides [2] and yields thermoset materials with distinct glass transition profiles [3]. In antifungal applications, nopol exhibits lower minimum inhibitory concentration (MIC) values than myrtenol against Candida albicans, demonstrating that even the closest bicyclic analog is not functionally equivalent [4]. The evidence presented below establishes that nopol selection is not an interchangeable commodity decision but a functionally consequential procurement choice.

Nopol Performance Comparison vs. Myrtenol and Alternatives


Enhanced Amine Selectivity vs. Myrtenol

In one-pot aniline amination over Au/ZrO₂ catalyst under comparable conditions, nopol exhibits a tenfold (10×) decrease in reaction rate relative to myrtenol, a difference attributed to nopol's unconjugated –OH group orientation. This reduced reactivity coincides with increased selectivity to the target amine product, minimizing undesired secondary transformations [1]. Myrtenol, by contrast, undergoes faster dehydrogenation and is more prone to competitive side reactions [2].

Catalytic amination Pharmaceutical intermediates Terpenoid functionalization

Antifungal Potency Compared to Myrtenol

Broth microdilution assays against Candida albicans demonstrate that nopol exhibits a minimum inhibitory concentration (MIC) of 878 µM, compared to 1681 µM for myrtenol [1]. Nopol's MIC is approximately 1.9× lower (i.e., nearly twofold greater potency) than that of myrtenol. Both compounds exert antifungal activity via disruption of membrane integrity and inhibition of ergosterol biosynthesis, with minimal hemolytic activity observed at MIC concentrations [2].

Antifungal agents Natural product antimicrobials Candida albicans inhibition

Accelerated Cationic Photopolymerization of Epoxy Monomers

Allyl nopol ether epoxide and nopol 1-propenyl ether epoxide exhibit enhanced rates of epoxide ring-opening polymerization compared to model compounds under cationic photopolymerization conditions, as measured by real-time infrared spectroscopy [1]. The rate acceleration is attributed to the highly strained bicyclic structure of the nopol core, which imposes additional ring strain on the pendant epoxy group [2]. This kinetic advantage is intrinsic to nopol's rigid pinane framework and is not observed with monomers derived from acyclic terpenoids such as citronellol or geraniol.

Cationic photopolymerization Bio-based epoxy resins Thermoset materials

Emission Reduction in Laminar Flame Combustion vs. n-Heptane

In non-premixed co-flow laminar flames of oleoresin-derived molecules blended with n-heptane, nopol demonstrated a significant increase in flame temperature and reduction in carbon monoxide (CO) and unburned hydrocarbon (UHC) emissions relative to the n-heptane baseline [1]. Comparable emission reductions were observed for terpineol and myrtenol, indicating a class-level benefit for oxygenated bicyclic and monocyclic terpenoids over hydrocarbon fuels. Nitrogen oxide (NOₓ) emissions increased alongside these improvements, consistent with enhanced combustion efficiency [2].

Biofuel additives Combustion emissions Oxygenated fuel components

Tunable Thermal-Mechanical Properties of Epoxy Resins

Three biobased epoxy monomers derived from nopol, upon cationic photopolymerization, yield polymers with distinct glass transition temperatures (Tg) depending on monomer architecture: 66 °C for the aromatic triazine-based trifunctional monomer N2, 60 °C for the acetal-based trifunctional monomer N3, and 12 °C for the bifunctional monomer N1 [1]. Monomer N2 exhibited the highest thermal stability among the series, with an onset of thermal degradation at 302 °C as determined by thermogravimetric analysis (TGA) [2]. These Tg values contrast with those achievable from acrylates derived from citronellol or tetrahydrogeraniol in RAFT polymerization, underscoring nopol's ability to generate materials across a wide thermal performance spectrum.

Thermoset thermal properties Bio-based polymer characterization Epoxy resin formulation

RAFT Polymerization Tg Range Compared to Citronellol Acrylates

In microwave-assisted RAFT polymerization, terpenoid acrylates derived from nopol yield polymers with glass transition temperatures that, when considered alongside tetrahydrogeraniol, cyclademol, and citronellol acrylates, collectively span a broad thermal range [1]. This class-level capability positions nopol acrylate as one of several bio-based monomers suitable for substituting petroleum-derived (meth)acrylates in coatings and adhesive applications, with non-thermal microwave effects enabling both improved reaction control and higher polymerization rates relative to conventional thermal initiation [2].

RAFT polymerization Terpenoid acrylate monomers Sustainable polymer coatings

Nopol Validated Application Scenarios


Selective Amine Pharmaceutical Intermediate Synthesis

Nopol is the preferred substrate over myrtenol for catalytic one-pot amination reactions where high amine selectivity is paramount, even at the expense of slower reaction kinetics. The tenfold reduced reaction rate relative to myrtenol, coupled with enhanced selectivity, enables cleaner product profiles with reduced purification burden [1]. This application is validated for Au/ZrO₂-catalyzed aniline amination and can be extended to substituted aniline systems .

Antifungal Scaffold Development Against Candida albicans

Nopol serves as a more potent antifungal scaffold than myrtenol, with an MIC of 878 µM against C. albicans—approximately 1.9× lower (greater potency) than myrtenol's MIC of 1681 µM [1]. Both compounds operate via membrane disruption and ergosterol biosynthesis inhibition with low hemolytic activity, but nopol's lower MIC makes it the preferred bicyclic monoterpene starting material for antifungal derivative synthesis .

UV-Curable Epoxy Coatings with Accelerated Cure

Nopol-derived epoxy monomers (e.g., allyl nopol ether epoxide, nopol 1-propenyl ether epoxide) exhibit enhanced cationic photopolymerization rates relative to model aliphatic epoxides due to the strained bicyclic pinane framework [1]. This rate acceleration is a direct consequence of nopol's unique core structure and is not replicated by acyclic terpenoid-derived monomers . Formulations specifying nopol-based epoxy monomers are indicated for UV-curable coating applications demanding reduced cycle times.

Thermoset Formulations with Tunable Thermal Properties

Nopol-derived epoxy monomers enable access to polymers with glass transition temperatures spanning 12 °C (flexible bifunctional monomer N1) to 66 °C (rigid aromatic triazine trifunctional monomer N2), with the latter exhibiting thermal degradation onset at 302 °C [1]. This tunability, stemming from nopol's modifiable bicyclic core, supports procurement of nopol as a versatile bio-based monomer platform for coatings, adhesives, and structural composites where specific Tg and thermal stability targets must be met .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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